2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide
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Overview
Description
2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide is an organic compound with the molecular formula C13H12ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide typically involves the reaction of 2-chloroacetamide with 2-(5-methyl-furan-2-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction and recrystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-Amino-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets. The chloro group and furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(5-methyl-thiophen-2-yl)-phenyl]-acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-Chloro-N-[2-(5-methyl-pyridin-2-yl)-phenyl]-acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(5-methylfuran-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-6-7-12(17-9)10-4-2-3-5-11(10)15-13(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBLZDHOJMBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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